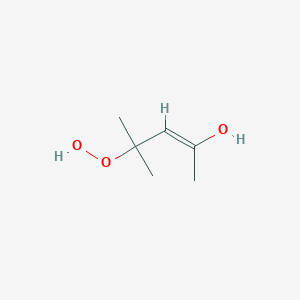
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) is an organic compound with the molecular formula C6H12O3 It is characterized by the presence of a hydroperoxy group (-OOH) and a hydroxyl group (-OH) attached to a pentene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) typically involves the hydroperoxidation of 4-methyl-2-pentene-2-ol. One common method is the addition of hydrogen peroxide to 4-methyl-2-pentene-2-ol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods
In an industrial setting, the production of 2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form 4-methyl-2-pentene-2-ol by using reducing agents such as sodium borohydride.
Substitution: The hydroperoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of peroxides or other oxygenated compounds.
Reduction: Formation of 4-methyl-2-pentene-2-ol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) involves the interaction of its hydroperoxy and hydroxyl groups with various molecular targets. The hydroperoxy group can undergo homolytic cleavage to generate free radicals, which can initiate chain reactions in organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-4-methyl-2-pentene-2-ol: Similar structure but lacks the hydroperoxy group.
4-Methyl-2-pentene-2-ol: Lacks both the hydroperoxy and hydroxyl groups.
4-Hydroperoxy-4-methyl-2-pentanone: Contains a ketone group instead of a double bond.
Uniqueness
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) is unique due to the presence of both hydroperoxy and hydroxyl groups on a pentene backbone
Propiedades
Número CAS |
154319-94-5 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(E)-4-hydroperoxy-4-methylpent-2-en-2-ol |
InChI |
InChI=1S/C6H12O3/c1-5(7)4-6(2,3)9-8/h4,7-8H,1-3H3/b5-4+ |
Clave InChI |
SYHWNFZGDZVXGN-SNAWJCMRSA-N |
SMILES |
CC(=CC(C)(C)OO)O |
SMILES isomérico |
C/C(=C\C(C)(C)OO)/O |
SMILES canónico |
CC(=CC(C)(C)OO)O |
Sinónimos |
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















